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molecular formula C5H8F2N2O B8462084 4,4-Difluoro-1-nitrosopiperidine

4,4-Difluoro-1-nitrosopiperidine

Cat. No. B8462084
M. Wt: 150.13 g/mol
InChI Key: FFEFLYLLIDMFKU-UHFFFAOYSA-N
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Patent
US07872006B2

Procedure details

To a solution of 4,4-difluoropiperidine hydrochloride (2.0 g) in water (32 mL) was added an aqueous 2N sodium hydroxide solution (7.6 mL) and the mixture was stirred at room temperature for 1 hours. To the reaction mixture was added sodium nitrite (1.75 g) and thereto was added acetic acid (1.27 mL) under ice-cooling. The mixture was stirred at room temperature for 2 hours. To the reaction mixture was added an aqueous sodium hydrogencarbonate solution and the mixture was stirred and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=4/1) to obtain 4,4-difluoro-1-nitrosopiperidine (1.89 g, yield: 99%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.27 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[OH-].[Na+].[N:12]([O-])=[O:13].[Na+].C(=O)([O-])O.[Na+]>O.C(O)(=O)C>[F:2][C:3]1([F:9])[CH2:8][CH2:7][N:6]([N:12]=[O:13])[CH2:5][CH2:4]1 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
Quantity
7.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
1.27 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCN(CC1)N=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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